ethyl 2-(2-((4-chlorophenyl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Ethyl 2-(2-((4-chlorophenyl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a synthetic organic compound featuring a cyclopenta[b]thiophene core substituted with a 4-chlorophenylthio-propanamido group at position 2 and an ethyl ester at position 2. This structure combines a bicyclic thiophene system with a sulfonamide-like linkage, which is often associated with bioactive properties.
Properties
IUPAC Name |
ethyl 2-[2-(4-chlorophenyl)sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3S2/c1-3-24-19(23)16-14-5-4-6-15(14)26-18(16)21-17(22)11(2)25-13-9-7-12(20)8-10-13/h7-11H,3-6H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTBSFUQEUZKCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)SC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of ethyl 2-(2-((4-chlorophenyl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate features a cyclopentathiophene core, which is known for its diverse biological activities. The presence of the 4-chlorophenyl group may enhance its interaction with biological targets due to the electron-withdrawing nature of chlorine, potentially increasing the compound's lipophilicity and bioavailability.
- Enzyme Inhibition : Some studies suggest that compounds with similar structural motifs exhibit inhibitory effects on specific enzymes. For instance, derivatives of thiazole and thiophene have been shown to inhibit various kinases and phosphatases, which are critical in cellular signaling pathways.
- Cellular Proliferation : Compounds analogous to this compound have demonstrated the ability to modulate cellular proliferation. For example, research indicates that certain derivatives can enhance Oct3/4 expression in pluripotent stem cells, promoting their maintenance and preventing differentiation .
- Antimicrobial Activity : Similar compounds have been investigated for their antimicrobial properties. The thioether group in the structure may contribute to this activity by interfering with bacterial cell wall synthesis or function.
Case Studies
- Oct3/4 Induction : A notable study focused on a related compound, ethyl 2-((4-chlorophenyl)amino)-thiazole-4-carboxylate (O4I2), which was found to significantly enhance Oct3/4 expression in embryonic stem cells. This suggests that this compound may possess similar properties due to structural similarities .
- Inhibition of Pathogenic Bacteria : Another study explored the inhibitory effects of thiophene derivatives on pathogenic bacteria, demonstrating their potential as antimicrobial agents. The presence of electron-withdrawing groups like chlorine was noted to enhance activity against Gram-positive bacteria.
Comparative Activity Table
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a family of cyclopenta[b]thiophene-3-carboxylate derivatives, where variations at the 2-position (amide substituents) dictate physicochemical and biological properties. Key analogues include:
Key Observations
- Substituent Impact on Bioactivity: The thienopyrimidinylthio group in 4a confers antimalarial activity via Falcipain-2 inhibition, while the piperazinyl-furanoyl group in GLX351322 targets NOX4 with high selectivity . Thioureido derivatives (e.g., ) exhibit antifungal/antibacterial activity, suggesting that sulfur-containing substituents are critical for antimicrobial interactions .
- Physicochemical Properties: Methyl/ethyl ester variations (e.g., methyl in vs. ethyl in target compound) influence lipophilicity and metabolic stability. Melting Points: The target compound’s analogue 4a has a higher melting point (166–170°C) compared to the methyl-substituted derivative in (108–109°C), likely due to increased molecular symmetry or intermolecular interactions in 4a .
- Synthetic Flexibility: The 2-amino group on the cyclopenta[b]thiophene core () serves as a versatile handle for introducing diverse substituents via condensation, acylation, or sulfonylation reactions .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : The 4-chlorophenylthio group in the target compound may enhance electrophilicity, favoring covalent interactions with enzymatic thiols (e.g., cysteine residues in proteases).
- Bulk and Solubility: Bulky substituents (e.g., thienopyrimidinylthio in 4a) may reduce solubility but improve target specificity. In contrast, smaller groups (e.g., 3-chloropropanoylamino in ) could enhance membrane permeability.
Q & A
Q. Table 1: Synthetic Conditions and Yields
| Method | Solvent | Catalyst | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Conventional Reflux | Ethanol | Glacial Acetic Acid | 5–12 | 22–63 | |
| Condensation (Isothiocyanate) | Ethanol | None | 12 | 63 |
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
Based on structurally similar thiophene derivatives:
- Hazards : Skin/eye irritation (Category 2/2A), respiratory toxicity (Category 3) .
- Mitigation :
- Use fume hoods and PPE (nitrile gloves, lab coat, safety goggles).
- Store in a cool, dry place away from oxidizers .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Basic: How is the compound screened for preliminary biological activity?
Methodological Answer:
- Antimicrobial Assays :
- Broth Microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
- Compare activity to reference drugs (e.g., fluconazole for fungi).
- Anti-inflammatory Screening :
- Antioxidant Testing :
Q. Table 2: Example Biological Activity Data
| Assay Type | Target Organism/Condition | IC50/MIC Value | Reference |
|---|---|---|---|
| Antifungal | Candida albicans | 32 µg/mL | |
| Antioxidant (DPPH) | Free Radical Scavenging | 58 ± 2 µM |
Advanced: How can synthetic yields be improved while minimizing side products?
Methodological Answer:
- Solvent Optimization : Replace ethanol with HFIP (1,1,1,3,3,3-hexafluoroisopropanol) to enhance reaction efficiency (yield increased from 22% to 63% in some analogs) .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate condensation .
- Byproduct Analysis : Use HPLC-MS to identify impurities (e.g., unreacted starting materials) and adjust stoichiometry .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization :
- Structural Confounding :
- Compare metabolite profiles (LC-MS) to rule out degradation products .
- Perform docking studies to assess target binding consistency across analogs .
Advanced: What computational strategies support structure-activity relationship (SAR) studies?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to model interactions with targets (e.g., fungal CYP51 for antifungals) .
- QSAR Modeling :
- MD Simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) .
Advanced: How are advanced spectroscopic techniques used to resolve structural ambiguities?
Methodological Answer:
- Dynamic NMR : Resolve rotational barriers in the 4-chlorophenylthio group (e.g., variable-temperature ¹H NMR) .
- X-ray Photoelectron Spectroscopy (XPS) : Confirm sulfur oxidation states in the thiophene ring .
- High-Resolution Mass Spectrometry (HRMS) : Achieve <1 ppm mass accuracy to distinguish isomers (e.g., [M+H]⁺ at m/z 390.1370) .
Advanced: What strategies are employed for selective functionalization of the thiophene ring?
Methodological Answer:
- Electrophilic Substitution : Direct bromination at the 5-position using NBS in DMF .
- Cross-Coupling : Suzuki-Miyaura reactions to introduce aryl groups at the 2-position (e.g., with Pd(PPh₃)₄) .
- Protection/Deprotection : Use Boc groups to temporarily shield the amide during functionalization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
